molecular formula C22H21N7O B2655299 1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea CAS No. 1170406-01-5

1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea

Cat. No. B2655299
CAS RN: 1170406-01-5
M. Wt: 399.458
InChI Key: CSKVABNWGYJKBH-UHFFFAOYSA-N
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Description

1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. The compound is known to target specific proteins and enzymes that are involved in the growth and proliferation of cancer cells. In

Scientific Research Applications

Structural and Chemical Properties Research

The study of structurally similar compounds to "1-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(o-tolyl)urea" often focuses on understanding their crystal structure, which is crucial for designing molecules with desired physical and chemical properties. For example, the crystal structure analysis of azimsulfuron, a sulfonylurea herbicide, demonstrates the importance of understanding molecular geometry for the development of effective herbicides (Youngeun Jeon et al., 2015).

Medicinal Chemistry and Drug Design

Research in the realm of pyrazolo[3,4-d]pyrimidin-4-ones, closely related to the query compound, has led to the discovery of potent inhibitors against specific biological targets. For instance, these compounds have shown excellent inhibitory activity against adenosine deaminase (ADA), which plays a role in diseases such as cancer and immune disorders. This highlights their potential as therapeutic agents (C. La Motta et al., 2009).

Antimicrobial and Antibacterial Applications

The synthesis and evaluation of novel heterocyclic compounds containing a sulfonamido moiety, which share a structural motif with the query compound, have revealed their suitability as antibacterial agents. This underscores the importance of such molecules in addressing the challenge of bacterial resistance (M. E. Azab et al., 2013).

Corrosion Inhibition

Compounds structurally related to the query molecule have been studied for their corrosion inhibition properties, which is significant for industrial applications. The evaluation of these properties on various metal surfaces in acidic environments showcases the utility of such molecules beyond pharmaceutical applications (R. A. Abdel Hameed et al., 2020).

Anticancer Activity

The exploration of pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activity represents another critical area of research. These studies provide a foundation for developing new therapeutic agents targeting various cancer types, emphasizing the compound class's potential in oncology (Khaled R. A. Abdellatif et al., 2014).

properties

IUPAC Name

1-(2-methylphenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O/c1-15-6-3-4-7-19(15)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(25-16(2)24-20)29-13-5-12-23-29/h3-14H,1-2H3,(H,24,25,26)(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKVABNWGYJKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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